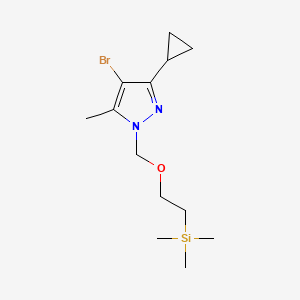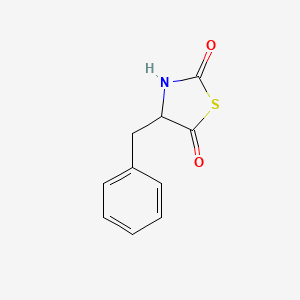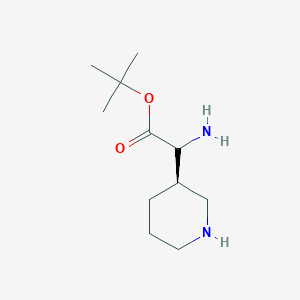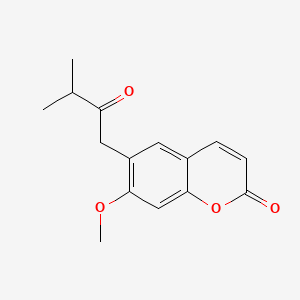
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and are commonly found in many plants. This particular compound is characterized by its benzopyran structure with methoxy and oxobutyl substituents, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions typically include the use of solvents like ethanol or methanol and bases such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic domino reactions. For instance, alkaline protease from Bacillus licheniformis can catalyze the synthesis of 2H-1-Benzopyran-2-one derivatives through a domino Knoevenagel/intramolecular transesterification reaction. This method allows for the control of enzymatic chemoselectivity by adjusting parameters such as solvent, water content, and temperature .
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives.
科学研究应用
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, fragrances, and other industrial products.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses and induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Umbelliferone: 7-Hydroxy-2H-1-benzopyran-2-one, known for its fluorescence properties and use in biochemical assays.
Herniarin: 7-Methoxy-2H-1-benzopyran-2-one, similar in structure but lacks the oxobutyl group.
Uniqueness
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
38409-25-5 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC 名称 |
7-methoxy-6-(3-methyl-2-oxobutyl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-9(2)12(16)7-11-6-10-4-5-15(17)19-14(10)8-13(11)18-3/h4-6,8-9H,7H2,1-3H3 |
InChI 键 |
SNMUKKBIVJARHV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)CC1=C(C=C2C(=C1)C=CC(=O)O2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


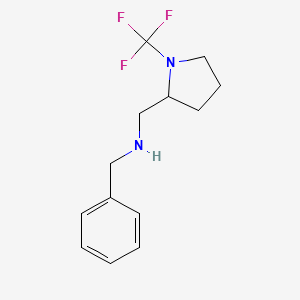
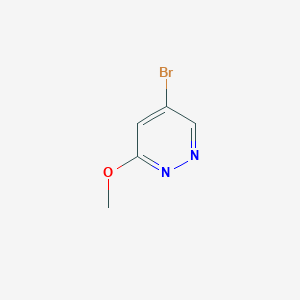
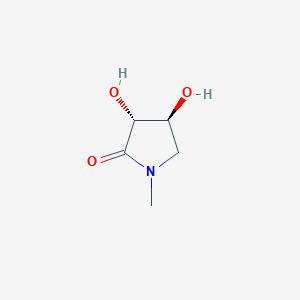
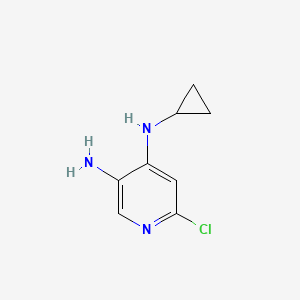
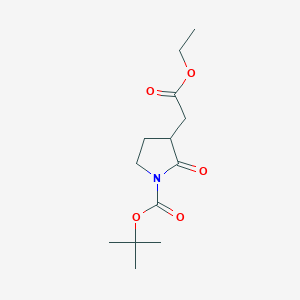
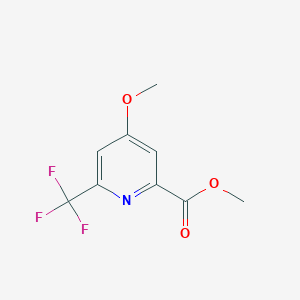
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-2,3-dihydroindol-3-yl]acetamide](/img/structure/B13977026.png)


![2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid](/img/structure/B13977040.png)

